3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine
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Overview
Description
3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine is a complex organic compound that features a unique combination of fluorine, methyl, and thieno[3,2-c]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Materials Science: The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-fluoro-2-methylpyridine: Lacks the thieno[3,2-c]pyridine moiety, resulting in different chemical properties and applications.
Uniqueness
The presence of both the fluorine atom and the thieno[3,2-c]pyridine moiety in 3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine makes it unique. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-11(15)2-3-12(16-9)14(18)17-6-4-13-10(8-17)5-7-19-13/h2-3,5,7H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFMBJZMKZFZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCC3=C(C2)C=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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